Cas no 123269-95-4 (4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt)

4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt, is a fluorogenic substrate widely used in enzymatic assays to detect and quantify sialidases (neuraminidases). Upon cleavage by the enzyme, it releases the highly fluorescent 4-methylumbelliferone, enabling sensitive and quantitative measurements. This compound is particularly valuable for studying bacterial and viral sialidases due to its specificity and stability. The sodium salt formulation enhances solubility in aqueous buffers, facilitating consistent assay performance. Its high purity and well-characterized structure ensure reliable and reproducible results in research applications, including pathogen characterization and inhibitor screening. The product is suited for both kinetic and endpoint assays in biochemical and microbiological studies.
4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt structure
123269-95-4 structure
Product Name:4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt
CAS No:123269-95-4
MF:C19H19NaO11
MW:446.33700
CID:896303
Update Time:2025-05-21

4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt Chemical and Physical Properties

Names and Identifiers

    • 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacidsodiumsalt
    • 4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL 3-DEOXY-D-GLYCERO-ALPHA-D-GALACTO-2-NONULOPYRANOSIDONIC ACID MONOSODIUM SALT
    • 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt
    • 4-Methylumbelliferyl
    • sodium,(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Computed Properties

  • Exact Mass: 446.08300

Experimental Properties

  • PSA: 186.79000
  • LogP: -2.64220

4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M333015-1mg
4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt
123269-95-4
1mg
$253.00 2023-05-17
TRC
M333015-10mg
4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt
123269-95-4
10mg
$1918.00 2023-05-17
TRC
M333015-50mg
4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt
123269-95-4
50mg
$ 7600.00 2023-09-07

4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt Production Method

Additional information on 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt

4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt (CAS No. 123269-95-4)

The compound 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt (CAS No. 123269-95-4) is a highly specialized chemical entity with significant applications in the fields of biochemistry and molecular biology. This compound is particularly notable for its role as a substrate in enzymatic assays, especially those involving sialidases and related glycosidases. Its structure incorporates a 4-methylumbelliferone moiety, which serves as a fluorescent reporter group, making it highly suitable for detecting enzymatic activity through fluorescence-based assays.

The sodium salt form of this compound enhances its solubility in aqueous solutions, making it easier to handle and incorporate into various experimental setups. The 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid (also known as Neu5Ac) component is a key sialic acid derivative, which is critical for studying sialidase activity. Recent advancements in glycomics and glycobiology have further highlighted the importance of this compound in understanding the roles of sialic acids in cellular recognition, immune response, and infectious diseases.

Recent studies have demonstrated the utility of 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt in exploring the enzymatic mechanisms of bacterial and viral sialidases. For instance, researchers have utilized this compound to investigate the substrate specificity and catalytic efficiency of these enzymes under varying pH and temperature conditions. Such studies are pivotal for developing novel antiviral and antibacterial therapies targeting glycosidase activity.

In addition to its enzymatic applications, this compound has also been employed in the development of diagnostic tools for detecting sialidase activity in clinical samples. Its fluorescence-based detection mechanism allows for rapid and sensitive assays, making it a valuable tool in both research and diagnostic settings. Furthermore, ongoing research is exploring its potential in studying the role of sialic acids in cancer biology, particularly in understanding tumor metastasis and immune evasion mechanisms.

The synthesis of 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt involves a multi-step process that combines organic synthesis with enzymatic modifications. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, ensuring its reliability as a research tool. The use of recombinant enzymes and chiral resolution techniques has further enhanced the stereochemical fidelity of the product.

From an analytical standpoint, this compound's fluorescence properties make it amenable to high-throughput screening (HTS) platforms. Researchers have leveraged these properties to identify inhibitors of sialidase activity, which could serve as leads for drug development. The integration of computational chemistry methods with experimental assays has further accelerated the discovery process, enabling researchers to predict potential inhibitors with high accuracy.

In conclusion, 4-Methylumbelliferyl 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid, Sodium Salt (CAS No. 123269-95-4) stands as a critical reagent in modern biochemical research. Its unique combination of structural features and functional properties makes it indispensable for studying sialidase activity and exploring the biological roles of sialic acids. As research continues to uncover new insights into glycosylation processes, this compound will remain a cornerstone in advancing our understanding of glycomics and its implications for human health.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd